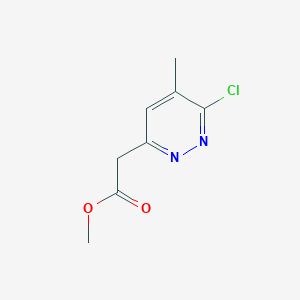

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

説明

特性

IUPAC Name |

methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCPBLHBBWSDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 6-chloro-5-methylpyridazine Intermediates

While direct literature on the exact compound is limited, closely related compounds such as 2-chloro-5-methylpyridine have well-documented preparation methods that can be adapted for the pyridazine analog.

Chlorination and Methylation via Dihalo Compounds:

- A notable process involves reacting a dihalo precursor such as 2-oxo-5-methyl-5,6-dichloropiperidine with a chlorinating agent like phosphorus oxychloride (POCl3) in a high boiling chlorinated aromatic solvent (e.g., 1,2,4-trichlorobenzene).

- The reaction is conducted at elevated temperatures (80–130°C, optimally ~120°C) with a stoichiometric excess of POCl3 (up to 70 mol% excess) added gradually over 0.5 to 10 hours.

- After the addition, the mixture is maintained at the elevated temperature for several hours (5–6 hours) to ensure complete conversion to the chlorinated methylpyridine derivative.

- This method yields high purity chlorinated methylpyridine intermediates, which can be further elaborated to pyridazine derivatives by ring transformation or substitution reactions.

Conversion to Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

Acetylation and Esterification:

- The introduction of the acetyl group at the 3-position of the pyridazine ring is often achieved by alkylation using methyl bromoacetate or analogous electrophiles.

- A common approach involves nucleophilic substitution where the pyridazine nitrogen or carbon at position 3 attacks the electrophilic methyl bromoacetate under mild basic conditions.

- Solvents such as polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred to enhance nucleophilicity and solubility.

- Reaction temperatures are typically maintained between 60–80°C to optimize yield and minimize side reactions.

- The esterification step can be performed in situ or as a separate step, often followed by purification through recrystallization or column chromatography to achieve high purity (70–85% yield reported in analogous systems).

Advanced Reaction Conditions and Catalysis

Catalytic and Microwave-Assisted Methods:

- To improve regioselectivity and reaction efficiency, microwave-assisted synthesis has been employed in related heterocyclic esterifications, significantly reducing reaction times and increasing yields.

- Catalytic systems involving palladium or copper catalysts have been reported to facilitate cyclization and functional group transformations on pyridazine rings, enhancing the selectivity for the 6-chloro and 5-methyl substitution pattern.

- These advanced methods also reduce byproduct formation, such as undesired chlorination at other ring positions, and improve structural fidelity confirmed by spectroscopic and crystallographic analyses.

Comparative Data Table of Preparation Parameters

Summary of Research Findings

- The preparation of this compound relies heavily on the controlled chlorination of methyl-substituted pyridazine precursors using phosphorus oxychloride in chlorinated aromatic solvents.

- Subsequent functionalization with methyl bromoacetate under mild conditions yields the target ester with good purity and yield.

- Advanced catalytic and microwave-assisted methods show promise for improving reaction efficiency and selectivity.

- The reaction parameters such as temperature, reagent stoichiometry, and reaction time are critical for maximizing yield and minimizing side products.

- Purification techniques including recrystallization and chromatography are essential for obtaining high-purity final products suitable for further application.

This detailed synthesis overview consolidates diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, supporting further research and industrial application development.

化学反応の分析

Types of Reactions

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like THF or ether.

Major Products Formed

Substitution Reactions: Products include substituted pyridazine derivatives.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include dihydropyridazine derivatives.

科学的研究の応用

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

Industry: It is used in the production of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Ethyl 3-chloropyridazine-6-acetate

- Molecular Formula : C₈H₉ClN₂O₂ (identical to the target compound)

- Molecular Weight : 200.63 g/mol

- Key Differences : The ethyl ester group replaces the methyl ester in the target compound. Despite identical formulas, the ethyl variant (CAS: 1352200-86-2) is a positional isomer, with substituents arranged differently on the pyridazine ring. This difference may influence solubility, boiling point, and reactivity .

Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3a)

- Molecular Formula : C₁₄H₁₃ClN₂O₃

- Molecular Weight : 292.72 g/mol

- Key Differences: A phenyl group at position 3 enhances aromaticity and molecular weight. Reported melting point: 77.0–78.5°C .

Functional Group Variations

Pesticide-Related Pyridazine Derivatives

Several pyridazine-based pesticides (e.g., triazamate, chlorimuron ethyl ester) feature sulfur-containing groups (e.g., thiocarbamates) or carbamate linkages instead of ester functionalities . These substitutions enhance pesticidal activity by improving target-binding affinity or resistance to hydrolysis.

Methyl Acetate as a Solvent

It is widely used as a solvent for nitrocellulose and resins, highlighting the ester group’s role in modulating polarity and volatility .

Data Table: Key Properties of Selected Pyridazine Derivatives

Research Findings and Implications

Impact of Ester Chain Length :

- Methyl esters (e.g., target compound) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., compound 3a). This difference may influence their utility in drug delivery or agricultural formulations .

Role of Substituent Position :

- The position of chlorine and methyl groups on the pyridazine ring affects electronic distribution. For example, the 5-methyl group in the target compound may sterically hinder reactions at adjacent positions, altering synthetic pathways .

生物活性

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyridazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an ester functional group. This unique configuration contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Chloro-5-methylpyridazin-3-amine | Amino group instead of ester | Potentially more polar; may exhibit different reactivity |

| 6-Methylpyridazin-3-one | Ketone functional group | Different functional properties; may enhance reactivity |

| 4-Chloro-5-methylpyridazin-3-carboxylic acid | Carboxylic acid instead of ester | Increased acidity may affect biological interactions |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and reproduction. The compound's mechanism likely involves interference with bacterial cell wall synthesis or protein production pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. For instance, compounds related to this structure have shown significant increases in the sub-G1 phase of the cell cycle, indicating cell death through apoptosis mechanisms .

Case Study: Anticancer Efficacy in Cell Lines

A study assessed the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly increase apoptosis rates, as evidenced by flow cytometric analysis using Annexin V staining. The results indicated a rise in early and late apoptotic phases, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular metabolism.

- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis, contributing to its anticancer effects.

- Cell Signaling Pathway Interference : By affecting signaling pathways, the compound can disrupt normal cellular functions, promoting apoptosis in cancer cells .

Dosage and Toxicity

Research highlights that the effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to significant biochemical changes and potential toxicity. Threshold effects have been noted, where specific dosages are required to elicit observable responses in cellular assays .

Future Research Directions

Ongoing studies aim to further elucidate the pharmacological profile of this compound. Key areas of focus include:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Structural Modifications : Exploring derivatives of this compound to enhance biological activity and reduce toxicity.

Q & A

Q. What protocols validate the compound’s purity for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。